Exclusive Cleavage of Met-Ala-Ser Among 11 Xaa-Ala-Ser Analogs by Yeast Methionine Aminopeptidase
In a direct head-to-head comparison, yeast methionine aminopeptidase (MAP) was assayed against a panel of 11 tripeptides with the sequence Xaa-Ala-Ser, where Xaa was varied (Ala, Asp, Gln, Glu, Ile, Leu, Lys, Met, Phe, Pro, Ser). The enzyme cleaved only Met-Ala-Ser and exhibited no detectable activity against the other 10 analogs, confirming an absolute requirement for the N-terminal methionine [1]. This exclusive substrate recognition profile establishes Met-Ala-Ser as a non-substitutable positive control or probe for studying N-terminal methionine excision, whereas other Xaa-Ala-Ser peptides are inert in this system.
| Evidence Dimension | Substrate Cleavage (Qualitative) |
|---|---|
| Target Compound Data | Cleaved |
| Comparator Or Baseline | 10 other Xaa-Ala-Ser peptides (Xaa = Ala, Asp, Gln, Glu, Ile, Leu, Lys, Phe, Pro, Ser) |
| Quantified Difference | Only Met-Ala-Ser cleaved; all others not cleaved |
| Conditions | Purified yeast methionine aminopeptidase, pH optimum ~7.0, assayed with tripeptide substrates. |
Why This Matters
This exclusive specificity confirms that Met-Ala-Ser is the only viable substrate in this structural class for yeast MAP, preventing false-negative or false-positive results in activity or inhibition assays that would occur with generic tripeptide substitutions.
- [1] Chang YH, Teichert U, Smith JA. Purification and characterization of a methionine aminopeptidase from Saccharomyces cerevisiae. J Biol Chem. 1990;265(32):19892-19897. doi:10.1016/s0021-9258(17)45456-1 View Source
